3,5-Diprenyl-4-hydroxybenzaldehyde

Übersicht

Beschreibung

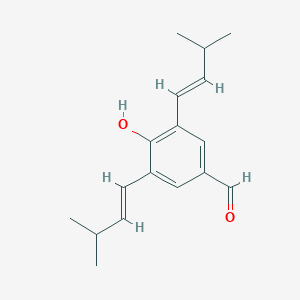

3,5-Diprenyl-4-hydroxybenzaldehyde (CAS: 52275-04-4) is a prenylated phenolic compound with the molecular formula C₁₇H₂₂O₂ and a molecular weight of 258.36 g/mol . Structurally, it features a benzaldehyde core substituted with two prenyl (3-methyl-2-buten-1-yl) groups at the 3- and 5-positions and a hydroxyl group at the 4-position (Figure 1). Key physicochemical properties include:

- Boiling point: 383.5 ± 42.0 °C (at 760 mmHg)

- Density: 1.0 ± 0.1 g/cm³

- Flash point: 163.7 ± 20.5 °C .

This compound is primarily sourced from natural products, such as the plant Dodonaea viscosa , and exhibits bioactivity against microbial biofilms, making it a candidate for synergistic antibiotic therapies . Its storage recommendations include dry conditions at 2–8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Diprenyl-4-hydroxybenzaldehyde can be synthesized from 4-Hydroxybenzaldehyde and 3,3-Dimethylallyl bromide . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Diprenyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

Oxidation: 3,5-Diprenyl-4-hydroxybenzoic acid.

Reduction: 3,5-Diprenyl-4-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of DHAP, particularly its ability to inhibit pro-inflammatory cytokines. For instance, in a study involving macrophages, DHAP was shown to reduce the production of nitric oxide (NO) and several interleukins (IL-1β, IL-6) while increasing IL-10 levels, indicating a shift towards an anti-inflammatory response .

Case Study: In Vivo and In Vitro Analysis

- Source : Extracted from Ageratina pazcuarensis.

- Methodology : The compound was tested on ear edema induced by TPA in mice. Results showed a significant reduction in edema at various doses, with the highest dose exhibiting effects comparable to indomethacin, a standard anti-inflammatory drug .

| Concentration (mg/ear) | Reduction in Edema (%) |

|---|---|

| 0.5 | 45.00 |

| 1.0 | 60.00 |

| 2.0 | 77.75 |

Antioxidant Properties

The antioxidant capacity of DHAP has also been investigated, revealing its potential to scavenge free radicals effectively. The compound demonstrated an IC50 value of 0.096 mM in DPPH radical scavenging assays, indicating strong antioxidant activity .

Anticancer Potential

DHAP has shown promise in cancer research, particularly regarding its ability to sensitize cancer cells to apoptosis-inducing agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). In studies involving prostate cancer cells (LNCaP), DHAP enhanced the efficacy of TRAIL treatment, overcoming resistance seen in many cancer cells .

Case Study: TRAIL Sensitization

- Objective : To evaluate the effects of DHAP on TRAIL-mediated apoptosis.

- Results : Cells treated with both TRAIL and DHAP exhibited significantly increased cytotoxicity compared to controls treated with TRAIL alone.

| Treatment | Cytotoxicity (%) |

|---|---|

| Control | 10 |

| TRAIL only | 30 |

| TRAIL + DHAP | 70 |

Antibacterial Applications

DHAP has also been explored for its antibacterial properties, particularly its ability to inhibit biofilm formation in bacterial cultures. This characteristic suggests potential applications in developing antibacterial agents or coatings .

Synthesis and Derivatives

DHAP serves as a precursor for synthesizing various derivatives that may enhance its biological activity or provide new functionalities in medicinal chemistry .

Wirkmechanismus

The primary mechanism by which 3,5-Diprenyl-4-hydroxybenzaldehyde exerts its effects is through the inhibition of biofilm formation in microbial strains . This is achieved by interfering with the microbial cell signaling pathways that regulate biofilm production. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the quorum sensing mechanisms in bacteria.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

Comparison :

- Structural : Replaces prenyl groups with methoxy groups, reducing lipophilicity (logP: ~1.2 vs. ~3.5 for 3,5-Diprenyl-4-hydroxybenzaldehyde).

- Bioactivity : Syringaldehyde focuses on antioxidant/radioprotective roles, whereas this compound targets biofilm inhibition .

4-Hydroxy-3,5-dimethylbenzaldehyde

- CAS : 2233-18-3

- Molecular formula : C₉H₁₀O₂

- Molecular weight : 150.17 g/mol .

- Key properties: Low hydrophobicity (XLogP3: 0.8). Limited bioactivity data; primarily used as a chemical intermediate .

Comparison :

- Structural : Methyl substituents instead of prenyl groups, resulting in smaller molecular size and lower complexity.

- Applications : Lacks documented antimicrobial activity, unlike this compound .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Comparison :

- Structural : Features a catechol group (3,4-dihydroxy) and a carboxylic acid side chain, unlike the aldehyde and prenyl groups in this compound.

- Bioactivity : Caffeic acid’s antioxidant mechanisms differ, relying on radical scavenging rather than biofilm disruption .

Comparative Data Table

Research Findings and Mechanistic Insights

- This compound : Demonstrated biofilm inhibition in Staphylococcus aureus at 50 µg/mL, likely due to prenyl groups disrupting membrane integrity .

- Syringaldehyde: Reduced oxidative stress in irradiated human keratinocytes by 40% at 10 µM via Akt pathway activation .

- Caffeic Acid : Scavenged 80% of DPPH radicals at 100 µM, outperforming this compound in antioxidant assays .

Biologische Aktivität

3,5-Diprenyl-4-hydroxybenzaldehyde is a prenylated phenolic compound that has gained attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This compound is structurally related to other phenolic compounds but exhibits unique biological effects due to the presence of prenyl groups.

- Molecular Formula : C18H24O2

- Molecular Weight : 272.4 g/mol

- IUPAC Name : 1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone

- Canonical SMILES : CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C

This compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α while enhancing anti-inflammatory cytokine IL-10 levels. This modulation can help alleviate inflammatory responses in various conditions.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress. It has demonstrated significant antioxidant capacity in vitro, outperforming ascorbic acid in certain assays.

1. Anti-inflammatory Effects

Research indicates that this compound significantly reduces nitric oxide (NO) production and cytokine levels in macrophages stimulated by lipopolysaccharides (LPS). In a study, at a concentration of 91.78 µM, it inhibited:

- NO production by 38.96%

- IL-1β by 55.56%

- IL-6 by 51.62%

- TNF-α by 59.14%

Additionally, it increased IL-10 levels by 61.20% .

2. Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH assay, yielding an IC50 value of 26.00 ± 0.37 µg/mL , indicating a strong ability to scavenge free radicals compared to ascorbic acid's IC50 of 60.81 ± 1.33 µg/mL .

3. Membrane Stabilization

The protective effect against erythrocyte membrane lysis was assessed at various concentrations (25 to 400 µg/mL). Notably, concentrations between 25 and 100 µg/mL provided significant protection, while higher concentrations showed diminished effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Prenylated phenolic compound | Anti-inflammatory, Antioxidant |

| 4-Hydroxyacetophenone | Non-prenylated phenolic | Different biological activities |

| 3,5-Diprenyl-4-hydroxyacetophenone | Prenylated phenolic compound | Anti-inflammatory |

Case Studies and Research Findings

A study published in the International Journal of Molecular Sciences highlighted the anti-inflammatory and antioxidant activities of this compound isolated from Ageratina pazcuarensis. The findings suggest potential therapeutic applications in treating inflammatory diseases due to its ability to modulate cytokine levels and protect against oxidative stress .

Another investigation focused on its antibacterial properties, demonstrating that it can inhibit biofilm formation in pathogenic bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,5-Diprenyl-4-hydroxybenzaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and chemical-resistant lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for aerosol-prone procedures .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Avoid dust generation and ensure local exhaust ventilation .

- Storage : Store in airtight containers at 2–8°C in dry, dark conditions to prevent degradation .

- Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .

Q. How can researchers structurally characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify prenyl substituents and the hydroxybenzaldehyde backbone. Compare spectral data with synthesized analogs (e.g., marine fungal derivatives) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (258.36 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Boiling Point : Reported values vary (383.5–403.2°C at 760 mmHg); calibrate equipment to account for discrepancies .

- Solubility : Limited water solubility; dissolve in organic solvents (e.g., ethanol, DMSO) for bioassays .

- Stability : Stable under recommended storage conditions but sensitive to light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform checkerboard assays to assess synergistic effects with antibiotics (e.g., against Staphylococcus aureus biofilms) .

- Standardized Assay Conditions : Control variables such as solvent choice (DMSO vs. ethanol) and bacterial strain selection to minimize variability .

- Meta-Analysis : Cross-reference data from marine fungal sources (e.g., Aspergillus flavipes) and synthetic routes to identify structure-activity relationships .

Q. What strategies optimize the synthesis of this compound for high-yield production?

- Methodological Answer :

- Biosynthetic Routes : Cultivate marine-derived fungi (e.g., Aspergillus spp.) under stress conditions (e.g., high salinity) to enhance prenylation efficiency .

- Chemical Synthesis : Use Friedel-Crafts alkylation with prenyl bromide and 4-hydroxybenzaldehyde, catalyzed by Lewis acids (e.g., AlCl), followed by purification via column chromatography .

- Yield Optimization : Monitor reaction kinetics using HPLC to identify time points for maximal product formation .

Q. How can computational modeling elucidate the mechanism of biofilm inhibition by this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with bacterial quorum-sensing proteins (e.g., S. aureus AgrA) using AutoDock Vina to identify binding motifs .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS to validate docking results .

- QSAR Studies : Corolate substituent effects (e.g., prenyl chain length) with biofilm inhibition potency using regression models .

Q. Data Contradictions and Limitations

Q. Why do reported boiling points for this compound vary across studies?

- Methodological Answer :

- Instrument Calibration : Differences in atmospheric pressure adjustments during measurements may explain discrepancies (e.g., 383.5°C vs. 403.2°C) .

- Purity Gradients : Impurities from synthetic byproducts (e.g., unprenylated analogs) can alter observed boiling points. Validate purity via GC-MS before reporting .

Q. What challenges arise in characterizing the ecotoxicological profile of this compound?

- Methodological Answer :

- Data Gaps : No available data on biodegradation, bioaccumulation, or aquatic toxicity. Conduct OECD 301/302 tests to fill these gaps .

- Analytical Sensitivity : Develop LC-MS/MS methods to detect trace environmental residues, given its low water solubility .

Q. Tables for Key Data

Table 1. Comparative Physicochemical Properties

| Property | Reported Value 1 | Reported Value 2 |

|---|---|---|

| Boiling Point (°C) | 403.2 | 383.5 |

| Molecular Weight (g/mol) | 258.36 | 258.36 |

| Solubility in Ethanol | Freely soluble | Freely soluble |

Table 2. Bioactivity Data Against Pathogens

| Pathogen | Biofilm Inhibition (%) | Synergy with Antibiotics | Reference |

|---|---|---|---|

| Staphylococcus aureus | 75–90 | Enhanced (Tetracycline) | |

| Pseudomonas aeruginosa | 60–75 | None observed |

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVUELCNFASQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.